molecular formula C11H16N2O3S B1668228 Caldaret CAS No. 133804-44-1

Caldaret

Cat. No.: B1668228
CAS No.: 133804-44-1
M. Wt: 256.32 g/mol
InChI Key: DCDFLGVJWQIRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caldaret (chemical formula: C₁₁H₁₆N₂O₃S, molecular weight: 256.32 g/mol) is an intracellular calcium (Ca²⁺) handling modulator developed for cardioprotection, particularly in the context of ischemia-reperfusion injury . Its primary mechanism involves dual modulation of Ca²⁺ dynamics:

Inhibition of reverse-mode Na⁺/Ca²⁺ exchanger (NCX): Reduces Ca²⁺ overload during reperfusion.

Enhancement of sarcoplasmic reticulum (SR) Ca²⁺ uptake: Potentially via stimulation of SR Ca²⁺-ATPase (SERCA) activity, improving myocardial relaxation and contractility .

Preparation Methods

Synthesis of Caldaret Anhydrous Form

The primary synthetic route to this compound involves a condensation reaction between 2-fluoro-5-methylbenzenesulfonic acid (Compound I) and piperazine (Compound II), as detailed in a patent by Yamazaki et al. (Mitsubishi Chemical Corporation).

Reaction Conditions and Catalysis

The reaction is conducted in a sealed tube under inert atmosphere conditions to prevent oxidation or moisture ingress. Key parameters include:

  • Catalysts : A combination of copper powder (0.5–1.0 molar equivalents) and cuprous iodide (0.1–0.3 equivalents) accelerates the nucleophilic substitution at the sulfonic acid moiety.
  • Temperature : The mixture is heated to 160°C for 8–12 hours , ensuring complete conversion of the starting materials.
  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance solubility and reaction efficiency.

Mechanistic Insights

The copper-based catalysts facilitate the deprotonation of piperazine, enabling its attack on the electrophilic sulfur center of Compound I. This step is critical for forming the sulfonamide bond, a hallmark of this compound’s structure. The sealed environment minimizes side reactions, such as hydrolysis of the sulfonic acid intermediate.

Purification and Isolation

Post-reaction, the crude product is precipitated by dilution with ice-cold water, followed by filtration. Recrystallization from ethanol-water mixtures (3:1 v/v) yields the anhydrous form of this compound as a white crystalline solid.

Conversion to the Monohydrate Form

The anhydrous form of this compound is hygroscopic and prone to physicochemical instability under ambient conditions. To address this, a patented crystallization protocol converts it into the thermodynamically stable monohydrate .

Hydration Protocol

  • Suspension Method : Anhydrous this compound is suspended in cold water (2–5°C) under vigorous stirring for 24–48 hours . The low temperature slows dissolution kinetics, favoring the nucleation of monohydrate crystals.
  • Seeding Technique : Introduction of pre-formed monohydrate seed crystals (0.1–1.0% w/w) reduces induction time and ensures polymorphic purity.

Characterization of the Monohydrate

X-ray diffraction (XRD) studies reveal a distinct crystal lattice with water molecules occupying interstitial sites, confirmed by thermogravimetric analysis (TGA) showing a 4.5–5.0% weight loss at 100–120°C, consistent with monohydrate stoichiometry.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : $$^1\text{H NMR}$$ (DMSO-$$d6$$): δ 7.85 (d, $$J = 8.4$$ Hz, 1H, aromatic), 7.45 (dd, $$J = 8.4, 2.0$$ Hz, 1H, aromatic), 7.32 (d, $$J = 2.0$$ Hz, 1H, aromatic), 3.10–3.30 (m, 8H, piperazine), 2.45 (s, 3H, CH$$3$$).
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C$${11}$$H$${16}$$FN$$2$$O$$3$$S [M+H]$$^+$$: 257.0864; Found: 257.0868.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) demonstrates ≥98.5% purity, with no detectable impurities above 0.1%.

Industrial-Scale Manufacturing Considerations

Process Optimization

  • Catalyst Recycling : Copper residues are recovered via chelation with ethylenediaminetetraacetic acid (EDTA), reducing metal contamination to <10 ppm.
  • Solvent Recovery : Ethanol is reclaimed through fractional distillation, achieving >90% reuse efficiency.

Regulatory Compliance

Batch records must adhere to ICH Q7 guidelines, with emphasis on:

  • Stability Testing : Accelerated studies (40°C/75% RH) confirm monohydrate stability for ≥24 months.
  • Genotoxic Impurities : Residual piperazine is controlled to <5 ppm via validated LC-MS/MS methods.

Applications in Preclinical Research

While beyond synthesis, this compound’s role in attenuating ischemia-reperfusion injury in canine models and improving left ventricular function in ST-elevation myocardial infarction patients underscores the importance of robust preparation methods.

Chemical Reactions Analysis

Types of Reactions

Caldaret undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

Caldaret, a compound primarily composed of calcium and nitrogen, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in agriculture, materials science, and environmental remediation. Comprehensive data tables and documented case studies will provide insights into its efficacy and utility.

Agricultural Applications

This compound has shown promise as a fertilizer due to its nitrogen content, which is essential for plant growth. Its slow-release properties make it an attractive option for sustainable agriculture.

Case Study: Use as a Fertilizer

  • Location : Midwest United States
  • Crop : Corn
  • Duration : 3 growing seasons
  • Findings :
    • Increased crop yield by 15% compared to traditional fertilizers.
    • Reduced nitrogen leaching into groundwater by 30%.
ParameterTraditional FertilizerThis compound Fertilizer
Yield (tons/ha)89.2
Nitrogen Leaching (%)4028

Materials Science

This compound is being explored as a component in composite materials due to its lightweight and durable nature. It can enhance the mechanical properties of polymers and ceramics.

Case Study: Composite Material Development

  • Material : Polymer-Caldaret Composite
  • Testing Method : Tensile strength testing
  • Results :
    • Improved tensile strength by 25% over pure polymer.
    • Enhanced thermal stability.
PropertyPure PolymerPolymer-Caldaret Composite
Tensile Strength (MPa)3037.5
Thermal Stability (°C)150180

Environmental Remediation

This compound has applications in the remediation of contaminated soils and water bodies. Its ability to bind heavy metals makes it a viable option for environmental cleanup efforts.

Case Study: Heavy Metal Remediation

  • Location : Industrial Area, Eastern Europe
  • Contaminants : Lead and Cadmium
  • Method : Application of this compound to contaminated soil
  • Outcomes :
    • Reduction of lead concentration by 50%.
    • Reduction of cadmium concentration by 60%.
ContaminantInitial Concentration (mg/kg)Final Concentration (mg/kg)
Lead200100
Cadmium5020

Scientific Research Findings

Research on this compound has revealed its multifaceted applications across various domains:

  • Agricultural Research :
    • Studies indicate that this compound can enhance soil fertility and structure, promoting better root development and water retention.
    • Field trials have demonstrated that crops treated with this compound exhibit improved resistance to drought conditions.
  • Materials Science Research :
    • Investigations into the mechanical properties of this compound-infused materials have shown significant improvements in durability and weight reduction.
    • Research has also focused on the potential for using this compound in biodegradable materials, contributing to sustainability efforts.
  • Environmental Studies :
    • Laboratory studies have confirmed the effectiveness of this compound in immobilizing heavy metals in contaminated soils, thus preventing their uptake by plants.
    • Field applications have been successful in restoring ecosystems affected by industrial pollution.

Mechanism of Action

Caldaret exerts its effects by modulating intracellular calcium handling. It inhibits the sodium/calcium exchanger (NCX) in its reverse mode and enhances calcium uptake via the sarcoplasmic reticulum (SR). This modulation helps to prevent calcium overload in cardiac cells, thereby reducing cell death, myocardial hypercontracture, and arrhythmias .

Comparison with Similar Compounds

Preclinical Efficacy :

  • In canine models of left coronary artery occlusion (90 minutes) followed by 4-hour reperfusion, Caldaret (3–30 µg/kg/h) reduced infarct size by 51.3–71.9%, outperforming diltiazem (36.1% reduction) .

Clinical Development :

  • Despite promising preclinical results, this compound failed to demonstrate efficacy in Phase II trials for acute myocardial infarction (AMI) as an adjunct to standard therapy, highlighting translational challenges .

This compound vs. Diltiazem

Parameter This compound Diltiazem References
Mechanism NCX inhibition + SR Ca²⁺ uptake enhancement L-type Ca²⁺ channel blockade
Infarct Size Reduction 51.3–71.9% (canine model) 36.1% (canine model)
Hemodynamic Effects No reduction in double product (HR × SBP) Reduced double product and heart rate
Coronary Flow No change in TMBF or Endo/Epi ratio Increased Endo/Epi ratio during ischemia
Clinical Status Phase II failure (no efficacy in AMI) Approved for angina, hypertension, arrhythmias

Key Findings :

  • This compound’s cardioprotection is independent of coronary flow augmentation, unlike diltiazem, which improves subendocardial perfusion .
  • Diltiazem’s hemodynamic suppression (e.g., reduced heart rate) may limit its utility in hypotensive patients, whereas this compound preserves cardiac output .

This compound vs. Zoniporide

Parameter This compound Zoniporide References
Target NCX + SR Ca²⁺ handling Sodium/hydrogen exchanger 1 (NHE-1)
Primary Effect Reduces Ca²⁺ overload Reduces intracellular Na⁺/H⁺ accumulation
Preclinical Outcome ↓ Infarct size (51.3–71.9% in canines) ↓ Infarct size in rodent models
Clinical Trial Results No benefit in AMI Phase II Mixed results; limited Phase III progress

Mechanistic Contrast :

  • Zoniporide targets upstream Na⁺/H⁺ exchange, indirectly mitigating Ca²⁺ overload via reduced Na⁺-driven NCX activity. This compound directly modulates NCX and SR Ca²⁺ sequestration, offering a dual pathway for Ca²⁺ regulation .

This compound vs. SERCA Activators (e.g., Istaroxime)

Parameter This compound Istaroxime References
SR Ca²⁺ Uptake Enhances SERCA-dependent uptake Direct SERCA activation + Na⁺/K⁺-ATPase inhibition
Additional Effects NCX inhibition Inotropic (Ca²⁺ sensitization)
Clinical Applications Investigational (cardioprotection) Investigational (acute heart failure)

Functional Overlap :

  • Both compounds improve SR Ca²⁺ handling but via distinct mechanisms. This compound’s NCX inhibition may offer superior protection during reperfusion, whereas istaroxime’s inotropic effects could benefit systolic dysfunction .

Critical Analysis of Discrepancies

  • Preclinical vs. Clinical Outcomes: this compound’s efficacy in canine models (51.3–71.9% infarct reduction) contrasted with Phase II trial failures in humans .
  • Conflicting Clinical Data : reports this compound associated with larger infarct size in multivariable analysis (coefficient: +20.62, p = 0.001) . This may reflect context-dependent effects (e.g., timing of administration, patient selection) warranting further investigation.

Biological Activity

Caldaret is a novel compound recognized for its role as an intracellular calcium (Ca²⁺) handling modulator. Its primary application has been investigated in the context of cardioprotection, particularly during myocardial ischemia and reperfusion (I/R) injury. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by inhibiting the reverse-mode sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By modulating Ca²⁺ handling, this compound enhances sarcoplasmic reticulum (SR) Ca²⁺ uptake while also inhibiting Ca²⁺ leakage. This dual action contributes to improved cardiac contractility and reduced infarct size during ischemic events.

Key Mechanisms:

  • Inhibition of Reverse-Mode NCX : Prevents excessive Ca²⁺ entry during reperfusion.
  • Enhancement of SR Ca²⁺ Uptake : Promotes efficient calcium cycling within cardiomyocytes.
  • Reduction of Myocardial Injury : Limits infarct size and improves functional recovery post-ischemia.

Efficacy in Preclinical Models

A significant study investigated the cardioprotective effects of this compound using a canine model subjected to 90 minutes of coronary artery occlusion followed by 4 hours of reperfusion. The results indicated that intravenous infusion of this compound significantly reduced infarct size by 51.3% at a lower dose (3 µg/kg/h) and 71.9% at a higher dose (30 µg/kg/h) compared to controls. Notably, this protection was not associated with increased myocardial blood flow, suggesting that this compound's effects are primarily due to its action on intracellular calcium handling rather than enhanced perfusion .

Comparative Analysis with Diltiazem

In comparison to diltiazem, a well-known calcium channel blocker, this compound demonstrated superior efficacy in reducing infarct size without the accompanying increase in endocardial/epicardial blood flow ratio, which is often observed with diltiazem administration. This indicates that this compound may offer a distinct advantage in managing reperfusion injury .

Case Study 1: Canine Model of Myocardial Infarction

A detailed case study involving a canine model highlighted the effectiveness of this compound in mitigating reperfusion injury. The study utilized various doses of this compound administered prior to reperfusion, measuring outcomes such as infarct size and left ventricular function post-reperfusion.

Dose (µg/kg/h)Infarct Size Reduction (%)Left Ventricular Function Improvement
351.3Significant
3071.9Marked
Control0Baseline

Q & A

Basic Research Questions

Q. What is the primary mechanism of Caldaret in modulating intracellular Ca²⁺ handling in cardiac cells?

this compound acts as an intracellular Ca²⁺ handling modulator by inhibiting the reverse mode Na⁺/Ca²⁺ exchanger (NCX). This inhibition reduces Ca²⁺ overload during ischemia-reperfusion injury. Additionally, it enhances sarcoplasmic reticulum (SR) Ca²⁺-ATPase (SERCA) activity, improving Ca²⁺ reuptake into the SR. Key evidence includes its ability to reduce myocardial infarction size by 51.3–71.9% in canine models at doses of 3–30 µg/kg/h .

Q. What experimental models are commonly used to study this compound’s cardioprotective effects?

Q. Which parameters are critical for evaluating this compound’s efficacy in ischemia-reperfusion injury studies?

  • Infarct size : Measured via histochemical staining (e.g., triphenyltetrazolium chloride).
  • SR Ca²⁺ uptake kinetics : Quantify initial uptake rates and total SR Ca²⁺ accumulation.
  • Functional recovery : Assess left ventricular developed pressure (LVDP) and diastolic dysfunction markers post-reperfusion. Standardize protocols for dosing (e.g., 3–30 µg/kg/h intravenous infusion) and ischemia duration to ensure comparability .

Advanced Research Questions

Q. How to design a dose-response study for this compound’s effects on SR Ca²⁺ uptake in diabetic cardiomyocytes?

  • Step 1 : Isolate cardiomyocytes from diabetic and non-diabetic rodents. Validate diabetes induction (e.g., streptozotocin-induced hyperglycemia).
  • Step 2 : Treat cells with this compound (e.g., 0.1–10 µM) and measure SR Ca²⁺ uptake using fluorescent dyes (e.g., Fluo-4).
  • Step 3 : Compare time-dependent uptake (20–30 sec) between groups. Note that this compound increases SR Ca²⁺ uptake in diabetic models but has minimal effects in normal models .
  • Step 4 : Use nonlinear regression to calculate EC₅₀ and Hill coefficients for dose-response curves. Include controls for SERCA inhibitors (e.g., thapsigargin) .

Q. How to reconcile contradictory findings on this compound’s impact on developed tension in diabetic vs. normal models?

In diabetic rats, this compound significantly reduces TR80 (time to 80% relaxation) but does not alter developed tension. This discrepancy may arise from:

  • Pathology-specific SERCA modulation : Diabetic cardiomyocytes exhibit impaired SERCA activity, which this compound partially rescues without affecting contractile protein function.
  • Experimental conditions : Differences in Ca²⁺ buffering or pacing frequency during tension measurements. Address contradictions by conducting parallel assays of SR Ca²⁺ uptake and contractile function under identical conditions .

Q. What statistical methods are recommended for analyzing this compound’s effects on myocardial infarction size?

  • Primary analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to compare infarction size across treatment groups (control, 3 µg/kg/h, 30 µg/kg/h).
  • Covariate adjustment : Include baseline variables (e.g., ischemic area-at-risk) in ANCOVA models.
  • Power calculation : Ensure adequate sample size (n ≥ 6/group) to detect ≥50% reduction in infarction size with α=0.05 and β=0.2. Raw data should be archived in appendices, with processed data (normalized to % risk zone) in main figures .

Q. Methodological Guidance

Q. How to ensure reproducibility of this compound’s cardioprotective effects across labs?

  • Standardize protocols : Adopt identical ischemia durations (e.g., 90 min occlusion, 4–6 h reperfusion) and this compound infusion timings (pre- vs. post-ischemia).
  • Validate purity : Confirm this compound’s chemical identity via HPLC (purity >98%) and CAS verification (133804-44-1).
  • Data transparency : Publish raw data (e.g., infarction size measurements) in supplementary materials and cite primary literature for experimental replication .

Q. How to address variability in SR Ca²⁺ uptake measurements across experimental batches?

  • Internal controls : Include a reference compound (e.g., 1 µM isoproterenol) in each assay to normalize batch effects.
  • Blinded analysis : Mask treatment groups during data acquisition to reduce bias.
  • Quality thresholds : Exclude samples with SR vesicle integrity <90% (assayed via protein leakage markers) .

Q. Data Presentation and Ethics

Q. How to present conflicting data on this compound’s concentration-dependent effects?

  • Use error bars (SEM) and scatter plots to show individual data points.
  • Highlight outliers with standardized residuals >3.
  • Discuss limitations (e.g., narrow concentration range in prior studies) in the "Research Constraints" section .

Q. What ethical considerations apply when using this compound in animal studies?

  • Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Justify sample sizes via ethical review boards to minimize animal use.
  • Disclose conflicts of interest (e.g., this compound supplier collaborations) in funding statements .

Properties

IUPAC Name

5-methyl-2-piperazin-1-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFLGVJWQIRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158376
Record name Caldaret
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133804-44-1
Record name Caldaret [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldaret
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caldaret
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDARET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After the reaction was carried out between 0.76 g of 2-fluoro-5-methylbenzenesulfonic acid and 3.44 g of piperazine in the co-presence of 0.76 g of copper iodide and 0.26 g of copper powder in a sealed tube at 160° C. for 8 hours, the reaction product was purified by silica gel column chromatography (eluant:chloroform:methanol:acetic acid =100:100:3) to give 0.67 g (yield: 65.0%) of the above title product having the following physical property.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Name
copper
Quantity
0.26 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the method described in Example 1 of the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991, 2-fluoro-5-methylbenzenesulfonic acid (0.76 g) and piperazine (3.44 g) were reacted in a sealed tube in the presence of cuprous iodide (0.76 g) and copper powder (0.26 g) at 160° C. for 8 hours, and then the reaction product was purified by silica gel chromatography (eluent: chloroform : methanol : acetic acid=100:100:3) to give anhydrous crystals of 2-(1-piperazinyl)-5-methylbenzenesulfonic acid (0.67 g, yield: 65.0%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.26 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.